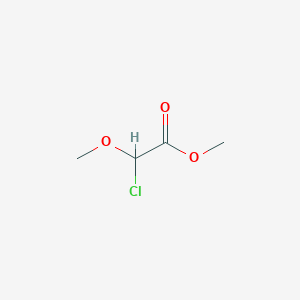

![molecular formula C18H18N4O2S2 B2902679 1-(2-Methylpropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine CAS No. 848065-08-7](/img/structure/B2902679.png)

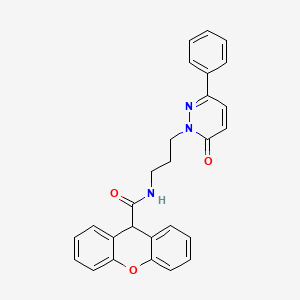

1-(2-Methylpropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methylpropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine, also known as MPTPQ, is a novel compound that has been synthesized by researchers for its potential applications in scientific research. MPTPQ belongs to the class of pyrroloquinoxalines, which are known to exhibit a range of biological activities, including anticancer and antiviral properties.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The quinoxalin-2(1H)-one framework is present in many bioactive compounds and pharmaceutical agents. This structure is known for its antiviral, antidiabetic, antimicrobial, antibacterial, anticancer, anti-inflammatory, and protein kinase inhibitory activities . The specific compound could be explored for its potential efficacy in these areas, particularly in the development of new therapeutic drugs.

Agrochemical Research

Quinoxalinones are also utilized in agrochemicals. The sulfonyl and amine groups present in the compound could be functionalized to create novel molecules with potential applications as pesticides or herbicides, contributing to the development of more effective and environmentally friendly agricultural products .

Material Science

In material science, quinoxalinones can contribute to the creation of new materials with unique properties. The compound’s structure could be incorporated into polymers or coatings, potentially resulting in materials with enhanced durability, thermal stability, or specific electronic properties .

Catalysis

The compound’s structure allows for C–H functionalization, which is a key reaction in organic synthesis. It could serve as a catalyst or a substrate in heterogeneous catalysis, aiding in the development of more efficient and sustainable chemical processes .

Environmental Chemistry

Due to its potential role in catalysis, this compound could be used in environmental chemistry applications, such as in the breakdown of pollutants or the synthesis of environmentally benign substances .

Chemical Education

As a compound with a complex structure and multiple functional groups, it serves as an excellent case study for teaching advanced organic chemistry concepts, including regioselective alkylation and sulfonylation reactions .

Advanced Research

The compound’s ability to undergo photoredox catalysis makes it a candidate for advanced research in photochemistry and the development of light-activated processes .

Eigenschaften

IUPAC Name |

1-(2-methylpropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S2/c1-11(2)10-22-17(19)16(26(23,24)14-8-5-9-25-14)15-18(22)21-13-7-4-3-6-12(13)20-15/h3-9,11H,10,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCSQMIDSDERNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CS4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylpropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2902600.png)

![2-((2,6-difluorophenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2902602.png)

![Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate](/img/structure/B2902606.png)

![6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2902608.png)

![2-(azepane-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2902609.png)